N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide
Description
N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide is a synthetic imidazole derivative characterized by a fluorophenyl ethyl group attached to the carboxamide nitrogen of the imidazole core. Its molecular formula is C₁₂H₁₂FN₃O, with a calculated molecular weight of 233.24 g/mol. The compound’s synthesis likely follows routes similar to those described for related imidazole carboxamides, such as coupling carboxylic acid derivatives with amine intermediates under standard amidation conditions .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]imidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-11-3-1-10(2-4-11)5-6-15-12(17)16-8-7-14-9-16/h1-4,7-9H,5-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPRHRRRMZZFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)N2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The Mannich reaction is a cornerstone for introducing methylene bridges between amine and carbonyl groups. Adapted from the synthesis of 1-[4'-(para-fluorophenyl)piperazin-1-yl]imidazole, this method involves:
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Reagents : Imidazole, 2-(4-fluorophenyl)ethylamine, formaldehyde, and ethanol.
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Procedure : Refluxing equimolar quantities of imidazole and 2-(4-fluorophenyl)ethylamine with formaldehyde in ethanol for 1–2 hours, followed by chloroform-water extraction and recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 2 hours |
| Temperature | Reflux (78°C) |
| Solvent | Ethanol |
| Melting Point | 141–143°C |
The spectrum confirms the methylene bridge (singlet at δ 3.2 ppm) and aromatic protons (δ 6.8–7.3 ppm). FT-IR analysis shows the absence of N-H stretches, confirming successful substitution at the imidazole N1 position.
Carbodiimide-Mediated Coupling
Activation of Carboxylic Acid
This method, inspired by peptide synthesis protocols, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form the carboxamide bond:
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Reagents : Imidazole-1-carboxylic acid, 2-(4-fluorophenyl)ethylamine, EDC, HOBt.
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Procedure : Activation of the carboxylic acid in dichloromethane (DCM) at 0°C, followed by amine addition and stirring at room temperature for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 25°C |
| Solvent | DCM |
| Purity (HPLC) | 98.5% |
Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 262.1 [M+H].
Multi-Step Synthesis via Cyclization
Cyclization of α-Chlorooxaloacetate Derivatives
Adapted from CN104177296A, this route constructs the imidazole ring de novo:
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Step 1 : Cyclization of α-chlorooxaloacetic acid diethyl ester with 2-(4-fluorophenyl)ethylamine in tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base.
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Step 2 : Hydrolysis of the ester group to carboxylic acid using NaOH.
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Step 3 : Carboxamide formation via reaction with ammonium chloride and EDC.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| 1 | 70% | THF, DBU, 0°C→25°C |
| 2 | 85% | NaOH, H₂O/EtOH |
| 3 | 65% | EDC, RT, 24 hours |
The spectrum verifies the carboxamide carbonyl at δ 165.2 ppm.
Comparison of Synthetic Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Mannich Reaction | 47% | 95% | Moderate | High |
| Carbodiimide Coupling | 62% | 98.5% | High | Moderate |
| Multi-Step Cyclization | 65% | 97% | Low | Low |
The carbodiimide method offers the best balance of yield and purity, while the Mannich reaction is more cost-effective for small-scale synthesis.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
The morpholinylethyl substituent in introduces a heterocyclic amine, further increasing hydrophilicity and likely enhancing bioavailability.
Steric and Electronic Effects: The trichlorophenoxy group in prochloraz provides significant steric bulk and electron-withdrawing effects, contributing to its fungicidal activity. In contrast, the target compound’s fluorophenethyl group offers moderate electron withdrawal with less steric hindrance.
Biological Activity: Prochloraz’s efficacy as a fungicide is attributed to its trichlorophenoxy moiety, which disrupts fungal membrane integrity .
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential mechanisms of action, therapeutic applications, and comparative efficacy with similar compounds.
Chemical Structure and Properties
The compound features an imidazole ring and a fluorinated phenyl group, contributing to its unique biological properties. The presence of the fluorine atom enhances lipophilicity and may improve receptor binding affinity, which is crucial for its pharmacological effects.
The biological activity of this compound is believed to involve multiple mechanisms:
- Receptor Interaction : The imidazole moiety can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the fluorophenyl group enhances binding through hydrophobic interactions and π-π stacking with aromatic residues in target proteins.
- Biochemical Pathways : Similar compounds have shown activity against various targets involved in inflammation and cancer pathways. The compound may modulate specific receptors or enzymes related to these pathways, influencing cellular processes such as apoptosis and angiogenesis .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown potential against a range of bacteria and fungi, which is characteristic of many imidazole derivatives .
- Anticancer Properties : Studies have highlighted the anticancer potential of imidazole derivatives, including this compound. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines, showing promising results in vitro .
- Anti-inflammatory Effects : The compound may also serve as an anti-inflammatory agent, potentially modulating pathways involved in pain perception and inflammatory responses.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(4-chlorophenyl)ethyl]-1H-imidazole-1-carboxamide | Similar imidazole structure | Chlorine substitution may affect reactivity |
| N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide | Imidazole ring with different fluorine position | Potentially different biological activities |
| 1H-Imidazole-4-carboxylic acid | Basic imidazole structure | Lacks ethyl and fluorophenyl substituent |
This table illustrates how variations in substitution patterns can influence the biological activity and pharmacological profiles of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : In a study evaluating various imidazoles for anticancer effects, this compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity .
- Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory properties revealed that the compound effectively reduced inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of 4-fluorophenethylamine with imidazole-1-carboxylic acid derivatives. Key steps include:
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to form the carboxamide bond under inert atmospheres .
- Purification : Recrystallization in ethanol or methanol improves purity, as demonstrated in analogous imidazole-carboxamide syntheses .
- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of amine to carbonyl precursor) and monitor via TLC .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the imidazole ring and fluorophenyl substitution. Anomalies in aromatic proton splitting may indicate rotameric forms .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects synthetic byproducts (e.g., unreacted intermediates) .
- X-ray crystallography : For solid-state structure validation, use SHELXL for refinement and ORTEP-3 for visualization .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or HEPES.
- Surfactants : Polysorbate-80 (0.01% w/v) enhances solubility for cell-based studies, as reported for structurally related imidazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for target engagement?
- Methodological Answer :
- Analog synthesis : Modify the fluorophenyl group (e.g., replace with chlorophenyl) or vary the ethyl linker length. Test analogs in enzyme inhibition assays (e.g., kinase panels) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 isoforms). Validate with mutagenesis studies .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray)?
- Methodological Answer :
- Dynamic effects : NMR may show averaged signals due to conformational flexibility, while X-ray captures a single conformation. Use variable-temperature NMR to identify dynamic processes .
- DFT calculations : Compare computed NMR chemical shifts (Gaussian 16) with experimental data to assign discrepancies to torsional strain or solvent effects .
Q. How to design in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- Dosing regimens : Administer via intravenous (IV) and oral routes in rodent models. Collect plasma at intervals (0.5–24 hr) for LC-MS/MS analysis .
- Metabolite profiling : Incubate with liver microsomes (human/rat) and use UPLC-QTOF to identify phase I/II metabolites .
Q. What experimental approaches validate target specificity in complex biological systems?
- Methodological Answer :
- CRISPR/Cas9 knockouts : Generate cell lines lacking putative targets (e.g., mGlu2 receptors) to confirm on-mechanism activity .
- Thermal shift assays (TSA) : Monitor protein stability via SYPRO Orange dye to identify direct binding partners .
Q. How to address stability issues under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH extremes (1–13), UV light, and oxidizing agents (HO). Analyze degradation products via HPLC-DAD .
- Lyophilization : For long-term storage, lyophilize with trehalose (5% w/v) as a cryoprotectant .
Data Contradiction Analysis
Q. Conflicting bioactivity data across cell lines: How to identify confounding factors?
- Methodological Answer :
- Cell line authentication : Verify via STR profiling to rule out cross-contamination.
- Media composition : Test fetal bovine serum (FBS) lot variability, as serum proteins may sequester hydrophobic compounds .
- Off-target profiling : Use broad-spectrum kinase inhibitors (e.g., staurosporine) as controls to isolate compound-specific effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
